

chemical structure of (R,R,S)-GAT107

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Compound of Interest

Compound Name: (R,R,S)-GAT107

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An In-depth Technical Guide on (R,R,S)-GAT107

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **(R,R,S)-GAT107**, a potent and selective ligand for the $\alpha 7$ nicotinic acetylcholine receptor (nAChR). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(R,R,S)-GAT107, with the IUPAC name (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, is the bioactive (+)-enantiomer of the racemic compound 4BP-TQS.^{[1][2]} It is a small molecule with a complex heterocyclic core.

Property	Value
IUPAC Name	(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide[2]
Synonyms	GAT107, GAT-107[2]
CAS Number	1476807-74-5[2][3]
Molecular Formula	C18H17BrN2O2S[2][3]
Molecular Weight	405.31 g/mol [2][3]
SMILES	O=S(C1=CC2=C(N--INVALID-LINK--C@@@]4([H])[C@]2([H])C=CC4)C=C1)(N)=O[3]

Mechanism of Action

GAT107 is characterized as a dual-action $\alpha 7$ nAChR ligand, functioning as both a direct allosteric activator and a positive allosteric modulator (ago-PAM).^{[4][5][6]} This means it can activate the $\alpha 7$ nAChR ion channel on its own by binding to an allosteric site, and it can also potentiate the response of the receptor to its natural (orthosteric) ligand, acetylcholine.^{[4][5]} GAT107 is classified as a Type II PAM, which is significant because it not only increases the peak ion current but also slows the receptor's desensitization, a common issue with direct $\alpha 7$ agonists.^[7]

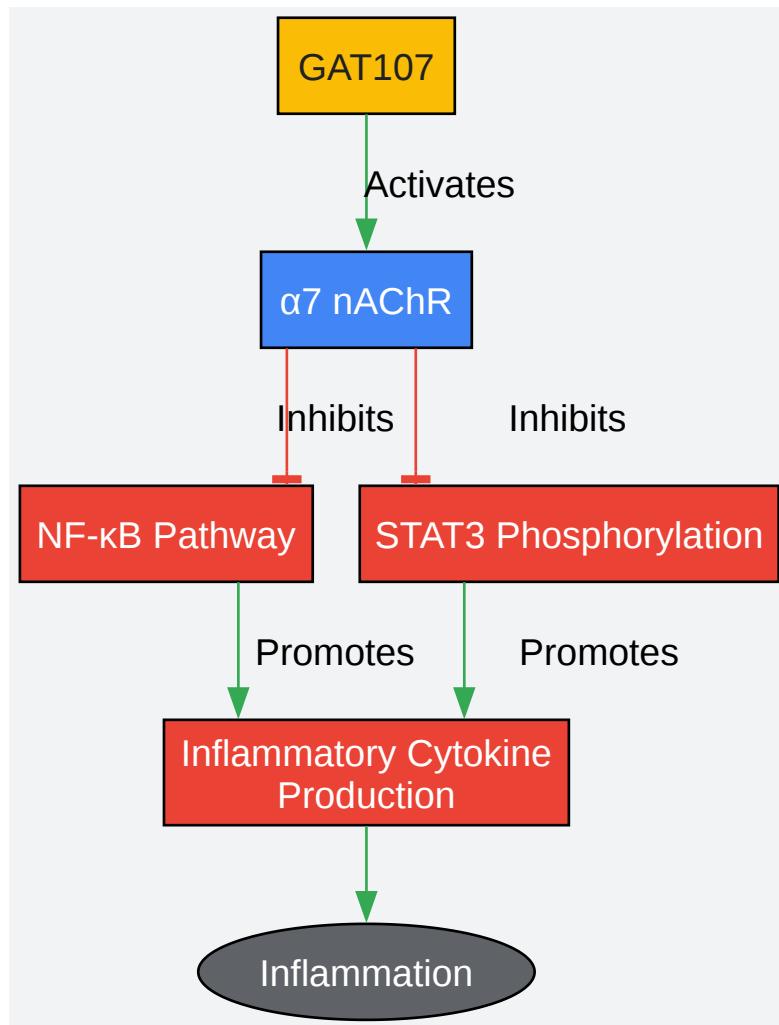
Cryo-electron microscopy studies have revealed that GAT107 binds to a hydrophobic pocket within the transmembrane domain (TMD) of the $\alpha 7$ nAChR, at the interface between subunits.^[8] This binding stabilizes the open state of the ion channel, leading to its activation and modulation.

Signaling Pathways

The activation of $\alpha 7$ nAChR by GAT107 triggers several downstream signaling cascades, primarily associated with anti-inflammatory and antioxidant effects. These pathways are crucial for its therapeutic potential in conditions involving inflammation and oxidative stress.

Anti-inflammatory Signaling

GAT107's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.^[4] Activation of α7 nAChR can also inhibit the phosphorylation of the transcription factor STAT3, which in turn reduces the production of inflammatory cytokines.^[4]



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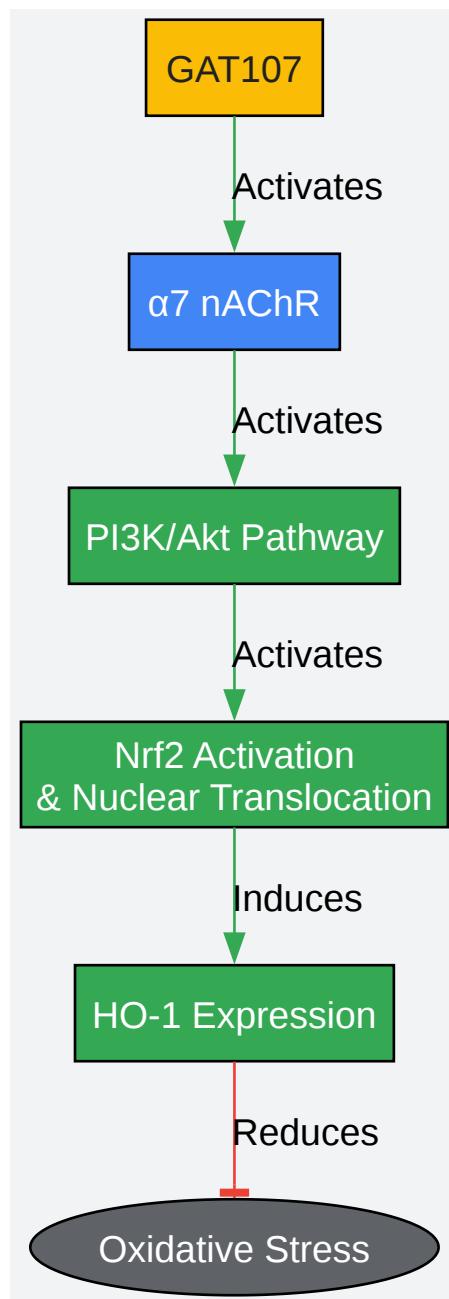
Caption: GAT107 Anti-inflammatory Signaling Pathway.

Antioxidant Signaling

GAT107 has been shown to activate the Nrf2/HO-1 antioxidant pathway.^[4] The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and induces the expression of

antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.

[4]



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Caption: GAT107 Nrf2/HO-1 Antioxidant Signaling Pathway.

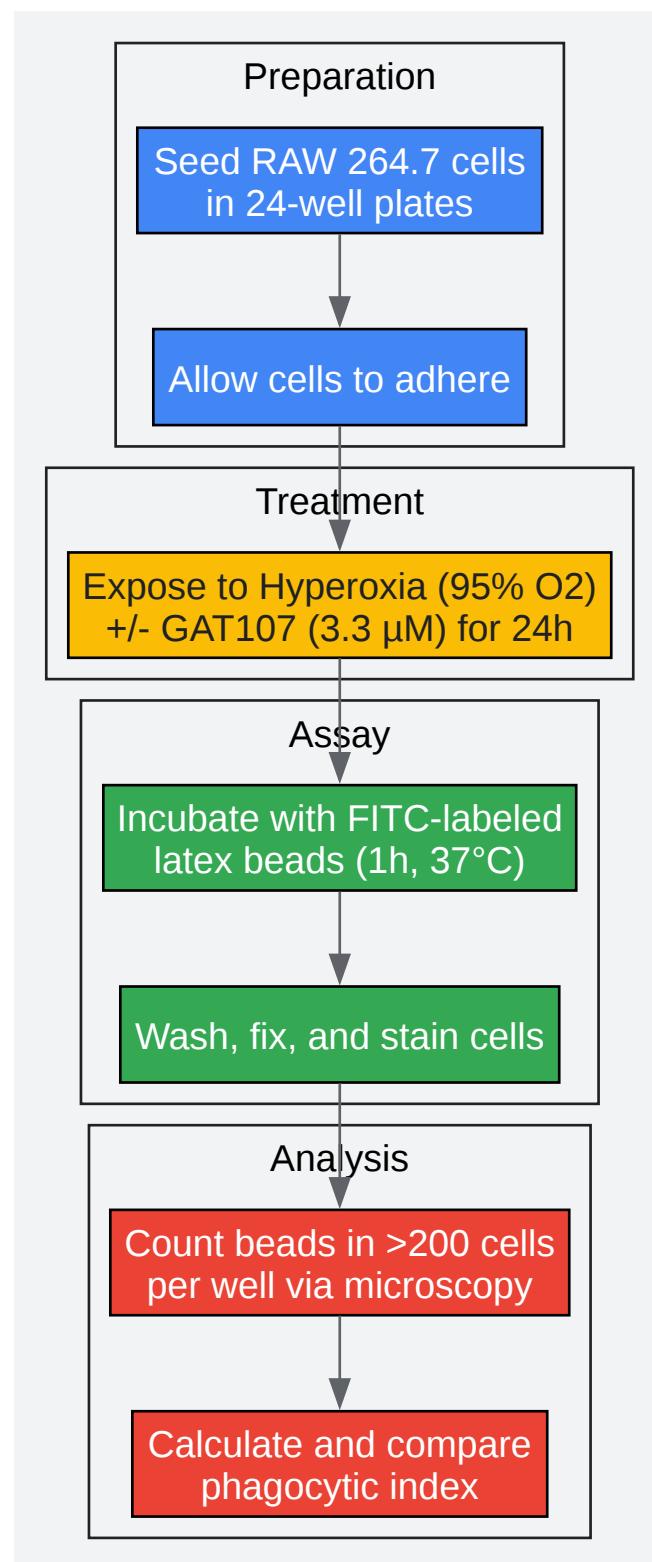
Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of GAT107.

In Vitro: Macrophage Phagocytosis Assay

This assay is used to determine the effect of GAT107 on the phagocytic function of macrophages, particularly under conditions of oxidative stress like hyperoxia.[4]

- Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and allowed to adhere.
- Exposure Conditions: Cells are exposed to hyperoxia (95% O₂) in the presence or absence of GAT107 (e.g., 3.3 μM) for 24 hours. Control cells are kept in normoxia (21% O₂).[4][5]
- Phagocytosis: Opsonized FITC-labeled latex beads are added to the cells at a ratio of 100:1 (beads:cell) and incubated for 1 hour at 37°C.[4]
- Microscopy and Analysis: Cells are washed, fixed, and stained (e.g., with DAPI for nuclei and phalloidin for actin). The number of fluorescent beads within at least 200 individual macrophages per well is counted using fluorescence microscopy.[4]
- Data Quantification: The phagocytic index is calculated and compared between different treatment groups.

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Caption: Experimental Workflow for Macrophage Phagocytosis Assay.

In Vivo: Mouse Model of Ventilator-Associated Pneumonia

This model is used to assess the efficacy of GAT107 in improving bacterial clearance and reducing lung injury in a clinically relevant scenario.[\[4\]](#)[\[5\]](#)

- Animal Model: Mice are exposed to hyperoxia (>95% O₂) for 48 hours to induce lung injury and impair immune function.[\[4\]](#)
- Bacterial Challenge: Mice are inoculated intratracheally with *Pseudomonas aeruginosa*.
- Treatment: Mice are randomized to receive GAT107 (e.g., 3.3 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection at specified time points (e.g., every 12 hours).[\[4\]](#)
- Sample Collection: After 24 hours post-inoculation, bronchoalveolar lavage (BAL) fluid and lung tissue are harvested.
- Outcome Measures: Bacterial load (CFUs) in the lung and BAL fluid is quantified. Markers of lung injury (e.g., total protein) and inflammation (e.g., leukocyte and neutrophil counts) in the BAL fluid are measured.[\[5\]](#)

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of GAT107.

Table 1: In Vitro Effects of GAT107 on Macrophages Under Hyperoxia

Parameter	Condition	Vehicle Control	GAT107 (3.3 μ M)	P-value
Intracellular ROS (% of Normoxia)	Hyperoxia (24h)	353.28 \pm 27.81%	231.05 \pm 5.75%	< 0.0001[4]
Mitochondrial Superoxide (% of Normoxia)	Hyperoxia	226.3 \pm 31%	147.7 \pm 33.4%	< 0.05[5]
Mitochondrial Membrane Potential (% of Normoxia)	Hyperoxia	123.5 \pm 4.6%	62.85 \pm 7.29%	< 0.05[5]
MnSOD Activity (U/mg protein)	Hyperoxia	2.73 \pm 0.09	3.26 \pm 0.047	< 0.05[5]
Extracellular TNF α (% of Normoxia)	Hyperoxia	107.15 \pm 14.94%	60.26 \pm 14.08%	< 0.05[5]

Table 2: In Vivo Effects of GAT107 in a Mouse Model of Pneumonia and Hyperoxia

Parameter	Hyperoxia + Vehicle	Hyperoxia + GAT107 (3.3 mg/kg)	P-value
Lung Oxidative- Reduction Potential (mV)	298 ± 44.3	162.36 ± 22.1	< 0.05[4]
Lung Antioxidant Potential (µC)	0.16 ± 0.05	0.47 ± 0.09	< 0.05[4]
BAL Protein (µg/mL)	2944.52 ± 247.07	Not specified directly, but significantly reduced	< 0.05[5]
BAL Total Leukocytes (x10 ⁴ cells/mL)	39.1 ± 6.28	Not specified directly, but significantly reduced	< 0.05[5]
BAL Neutrophils (x10 ⁴ cells/mL)	16 ± 2.01	Not specified directly, but significantly reduced	< 0.05[5]

Table 3: Antinociceptive Effects of GAT107

Model	Treatment	Effect	P-value
Acetic Acid-Induced Writhing	GAT107 (3 or 10 mg/kg)	Significant reduction in writhing behavior	< 0.001[6]
Acetic Acid-Induced CPA	GAT107 (10 mg/kg)	Blocked conditioned place aversion	< 0.001[6]

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